An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, recognized for its prevalence in a multitude of bioactive molecules.[1] This heterocyclic system, an isostere of purine, serves as a foundational structure for developing novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.[1][2] The specific compound, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, combines this potent core with two key features: a bromine atom at the 3-position and a tetrahydropyranyl (THP) protecting group at the N1 position of the pyrazole ring.
The bromine atom provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The THP group (systematically named oxan-2-yl) is a common acid-labile protecting group for the pyrazole nitrogen. Its presence prevents tautomerism, ensuring regiochemical control in subsequent synthetic transformations.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in the synthesis of advanced drug candidates and functional materials.
This guide offers a detailed examination of the core physicochemical characteristics of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, providing researchers and drug development professionals with the technical insights necessary for its application in complex synthetic workflows.
Molecular Structure and Core Properties
The foundational element of the target molecule is the 1H-pyrazolo[3,4-b]pyridine ring system. In its unsubstituted form, this scaffold can exist in two tautomeric forms: the 1H- and the 2H-isomer. However, theoretical calculations have demonstrated the greater stability of the 1H-tautomer.[2][3] The introduction of the THP group at the N1 position effectively "locks" the molecule in this more stable 1H-tautomeric form.[1]
Caption: Simplified workflow for the acidic deprotection of the THP group.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
This protocol is a representative procedure based on established methods for the THP protection of N-H containing heterocycles. [4][5] Objective: To protect the N1 position of 3-bromo-1H-pyrazolo[3,4-b]pyridine using 3,4-dihydro-2H-pyran (DHP).
Materials:
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3-bromo-1H-pyrazolo[3,4-b]pyridine
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3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM.
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Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) to the solution.
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Initiation: Add a catalytic amount of PPTS or TsOH (0.1 eq) to the reaction mixture.
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Expert Insight: PPTS is a milder acid catalyst than TsOH and is often preferred for sensitive substrates to minimize side reactions. [4]4. Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine.
Spectroscopic Characterization
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¹H NMR: The spectrum will be complex due to the diastereotopic protons of the THP group. [6] * Pyridine Protons: Signals corresponding to the three protons on the pyridine ring will be present in the aromatic region (~7.0-8.5 ppm).
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THP Protons: A characteristic multiplet for the anomeric proton (O-CH-N) will appear downfield (~5.5-6.0 ppm). The remaining methylene protons of the THP ring will appear as a series of complex multiplets in the upfield region (~1.5-4.0 ppm).
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¹³C NMR: The spectrum will show 11 distinct carbon signals (5 for the pyrazolo[3,4-b]pyridine core and 6 for the THP group). The anomeric carbon of the THP group will be a key signal around 85-95 ppm.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M]+ and [M+2]+. For C₁₁H₁₂BrN₃O, the expected m/z would be ~281 and ~283.
Reactivity and Synthetic Applications
The true value of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine lies in its utility as a versatile synthetic intermediate.
Caption: Key cross-coupling reactions utilizing the 3-bromo position.
The bromine atom at the C3 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: To form C-C bonds with boronic acids, introducing aryl or heteroaryl substituents. [7]* Buchwald-Hartwig Amination: To form C-N bonds with various amines, leading to the synthesis of 3-amino-pyrazolo[3,4-b]pyridine derivatives. [7]* Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
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Heck Coupling: To form C-C double bonds with alkenes.
These transformations allow for the systematic elaboration of the pyrazolo[3,4-b]pyridine core, enabling the generation of large chemical libraries for screening in drug discovery programs. Following the desired modification, the THP group can be cleanly removed under mild acidic conditions to yield the final N-H containing product.
Conclusion
3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a strategically important building block in synthetic and medicinal chemistry. While comprehensive, publicly available data on its specific physicochemical properties is limited, a robust understanding can be constructed from the well-documented chemistry of its pyrazolo[3,4-b]pyridine core and the tetrahydropyranyl protecting group. Its stability, coupled with the synthetic versatility of the C-Br bond, makes it an invaluable intermediate for the synthesis of complex molecules targeting a range of biological endpoints. The insights provided in this guide are intended to facilitate its effective and efficient use in research and development settings.
References
-
Elguero, J., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2021. Available from: [Link]
-
PubChem. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2022. Available from: [Link]
-
Chembase.cn. 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
SpectraBase. 3-BROMO-1H-PYRAZOLO-[3,4-B]-PYRIDINE. Available from: [Link]
-
Li, X., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. Available from: [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
- Wuts, P. G. M. 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. 2006.
-
Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 2022, 13, 1315-1327. Available from: [Link]
-
Gherase, D., et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry. 2015. Available from: [Link]
-
Posner, G. H., et al. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. 1993. Available from: [Link]
-
El-Faham, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. 2017. Available from: [Link]
-
ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
-
American Elements. 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Wikipedia. Tetrahydropyran. Available from: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
PubChemLite. 3-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
El-Faham, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. 2017. Available from: [Link]
-
ResearchGate. Reaction timecourse for THP protection of pyrazole. Available from: [Link]
-
ResearchGate. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Available from: [Link]
-
Al-Ostoot, F. H., et al. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. 2022. Available from: [Link]
-
Hassan, A. S., et al. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. 2021. Available from: [Link]
-
PubChem. 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]
-
Supplemental Information - MPG.PuRe. Available from: [Link]
- Basir, N. H., et al. Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine.
-
PubChem. 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Amerigo Scientific. 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]
-
Lead Sciences. 4-Bromo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]
-
PubChemLite. 3-bromo-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]
Sources
- 1. Buy 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | 1256957-72-8 [smolecule.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
